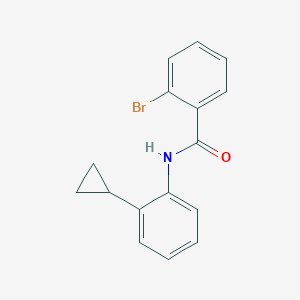![molecular formula C18H23N3O4 B5511477 (1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)
(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol" belongs to a class of organic molecules that can be characterized by their complex structures, including spiro configurations, azaspiro skeletons, and pyrazolo[1,5-a]pyridinyl moieties. These structures are of interest due to their potential applications in various fields of chemistry and biology.
Synthesis Analysis
Synthesis of complex organic molecules often involves ring closure reactions, cyclization, and functional group transformations. For instance, Halim and Ibrahim (2022) discuss the synthesis of a novel compound through ring opening followed by ring closure reactions, highlighting the utility of these methods in creating complex structures (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The analysis of molecular structures is crucial for understanding the behavior and reactivity of compounds. Techniques such as X-ray diffraction are used to study the detailed structure of compounds, as shown in the work by Wu et al. (2012), where the structure of a novel pyrazolo[3,4-b]pyridin-3-ol derivative was elucidated (Wu, Tang, Huang, & Shen, 2012).
Chemical Reactions and Properties
Chemical reactions and properties of complex molecules can be predicted and analyzed through computational studies and experimental synthesis. Shen et al. (2012) describe the synthesis and computational study of pyrazole derivatives, providing insight into the chemical reactivity and stability of such compounds (Shen, Huang, Diao, & Lei, 2012).
Physical Properties Analysis
Physical properties, including thermodynamic parameters and hyperpolarizability, can be determined through both experimental and theoretical studies. For example, the study by Halim and Ibrahim (2022) includes the calculation of thermodynamic properties, which are essential for understanding the stability and reactivity of compounds (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties of a compound are closely related to its structure and can be explored through reactions with other chemicals or by studying its reactivity patterns. Ravi et al. (2017) discuss the synthesis of functionalized pyrazolo[1,5-a]pyridines, showcasing methods to introduce various functional groups and modify the chemical properties of these molecules (Ravi, Samanta, Mohan, Reddy, & Adimurthy, 2017).
properties
IUPAC Name |
[(1R,3S)-1-hydroxy-3-(2-hydroxyethoxy)-7-azaspiro[3.5]nonan-7-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c22-9-10-25-16-11-15(23)18(16)4-7-20(8-5-18)17(24)13-12-19-21-6-2-1-3-14(13)21/h1-3,6,12,15-16,22-23H,4-5,7-11H2/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXZZXGZCYOIOO-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(CC2OCCO)O)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12[C@@H](C[C@@H]2OCCO)O)C(=O)C3=C4C=CC=CN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)



![4-{[1-(cyclopropylcarbonyl)piperidin-4-yl]oxy}-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5511439.png)

![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)
![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B5511467.png)
![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)


![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)